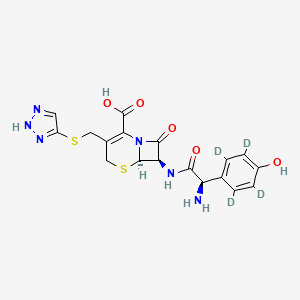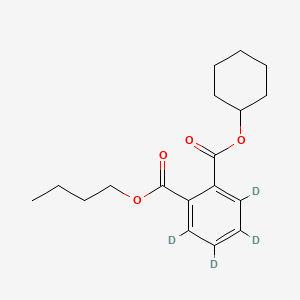
Cyclohexyl Butyl Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl cyclohexyl phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of butyl cyclohexyl phthalate, a phthalate ester commonly used as a plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl cyclohexyl phthalate-d4 involves the esterification of phthalic anhydride with butanol and cyclohexanol in the presence of a deuterium source. The reaction typically occurs under acidic conditions to facilitate the esterification process. The deuterium atoms are introduced during the synthesis of the alcohols, which are then used in the esterification reaction .
Industrial Production Methods
Industrial production of butyl cyclohexyl phthalate-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reagents to ensure the final product’s isotopic purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl cyclohexyl phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: It can be oxidized to form phthalic anhydride and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Hydrolysis: Phthalic acid, butanol, and cyclohexanol.
Oxidation: Phthalic anhydride and other oxidation products.
Reduction: Butanol and cyclohexanol.
Applications De Recherche Scientifique
Butyl cyclohexyl phthalate-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard to quantify the presence of phthalates in various samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinct signals, making it easier to study the compound’s structure and interactions.
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of phthalates in biological systems.
Mécanisme D'action
The mechanism of action of butyl cyclohexyl phthalate-d4 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by esterases to form monoesters, which can then undergo further metabolism. The deuterium atoms can influence the compound’s pharmacokinetics and metabolic profile, making it a valuable tool in drug development and toxicological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl cyclohexyl phthalate: The non-deuterated version of butyl cyclohexyl phthalate-d4.
Diethyl phthalate: Another phthalate ester used as a plasticizer.
Dibutyl phthalate: Commonly used in personal care products and as a plasticizer.
Uniqueness
Butyl cyclohexyl phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more precise quantification and analysis in mass spectrometry and NMR spectroscopy, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C18H24O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-O-butyl 2-O-cyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D |
Clé InChI |
BHKLONWXRPJNAE-CXRURWBMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OC2CCCCC2)[2H])[2H] |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


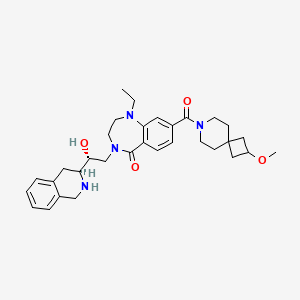
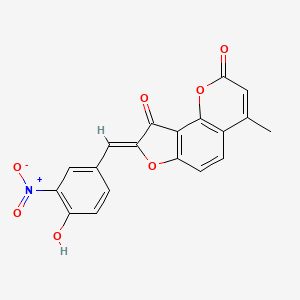
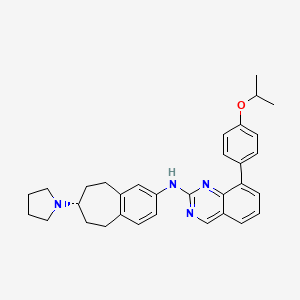
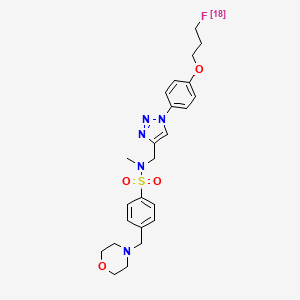
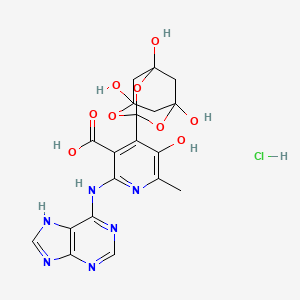


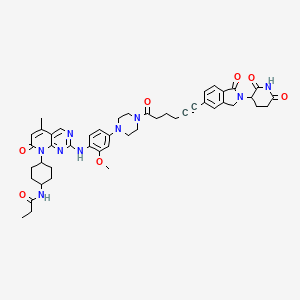

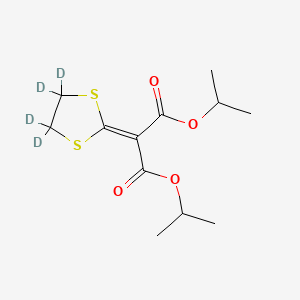
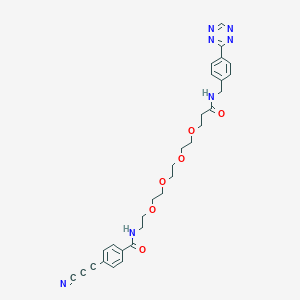
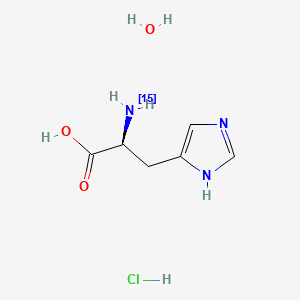
![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
